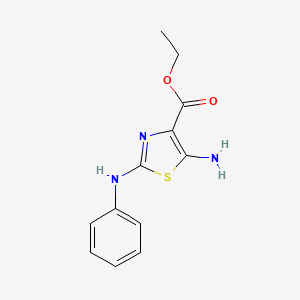
Ethyl 5-amino-2-(phenylamino)-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-2-(phenylamino)-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C12H13N3O2S and its molecular weight is 263.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 5-amino-2-(phenylamino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring structure that is known for its versatility in biological applications. The presence of amino and carboxylate groups enhances its reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The thiazole moiety can participate in enzyme inhibition and receptor modulation, which are crucial for its therapeutic effects.
Biological Activities
- Antimicrobial Activity : Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. They are effective against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Antitumor Activity : Recent studies have highlighted the antitumor potential of this compound. For instance, compounds with similar thiazole structures have shown promising results against various cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). A study indicated that modifications on the phenyl ring significantly enhanced the antiproliferative activity against these cancer cells .
- Anticonvulsant Effects : Some thiazole derivatives exhibit anticonvulsant properties. Research has shown that certain substituted thiazoles can provide seizure protection in animal models, indicating their potential use in treating epilepsy .
Case Study 1: Antitumor Efficacy
A study by Zhang et al. synthesized a series of 2-amino-4-phenylthiazole derivatives and evaluated their antiproliferative activity against several cancer cell lines. Among these derivatives, one compound exhibited an IC50 value of 2.01 µM against HT29 cells, indicating strong growth inhibition. The introduction of halogen substituents on the phenyl ring was found to enhance antitumor activity significantly .
Case Study 2: Antimicrobial Properties
In another investigation, a derivative of this compound was tested for its antimicrobial efficacy against Mycobacterium tuberculosis. The compound showed promising results in inhibiting both actively replicating and persistent strains of the bacteria, suggesting its potential as a new therapeutic agent for tuberculosis treatment .
Comparative Analysis
To better understand the efficacy of this compound relative to similar compounds, the following table summarizes key findings from recent research:
| Compound | Activity Type | IC50 Value (µM) | Target Cell Line |
|---|---|---|---|
| This compound | Antitumor | 2.01 | HT29 |
| Sulfathiazole | Antimicrobial | N/A | Various Bacteria |
| Ritonavir | Antiretroviral | N/A | HIV |
| Abafungin | Antifungal | N/A | Fungal Infections |
特性
IUPAC Name |
ethyl 5-amino-2-anilino-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-11(16)9-10(13)18-12(15-9)14-8-6-4-3-5-7-8/h3-7H,2,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXLAXLRKGNKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














